Molybdenum--oxosilver (1/1)
Description
Molybdenum–oxosilver (1/1) is a stoichiometric compound composed of molybdenum and silver oxides in a 1:1 molar ratio. Silver(II) oxide (AgO), a key component, is a well-characterized compound with the IUPAC name oxosilver and the linear formula AgO . Such a configuration could arise from solvothermal synthesis methods analogous to those used for oxomolybdenum(V) complexes (e.g., reaction of MoO₃ with silver salts under controlled conditions) .
The compound’s applications are hypothesized to intersect with catalysis and materials science, given the catalytic prominence of molybdenum oxides in redox reactions and the semiconductor properties of AgO . However, further experimental validation is required to confirm these properties.
Properties
CAS No. |
64975-03-7 |
|---|---|
Molecular Formula |
AgMoO |
Molecular Weight |
219.82 g/mol |
IUPAC Name |
molybdenum;oxosilver |
InChI |
InChI=1S/Ag.Mo.O |
InChI Key |
QGGYFTDRNKQQNT-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ag].[Mo] |
Origin of Product |
United States |
Preparation Methods
The synthesis of molybdenum–oxosilver (1/1) can be achieved through various methods. One common approach involves the reaction of molybdenum trioxide (MoO₃) with silver nitrate (AgNO₃) under controlled conditions. The reaction typically occurs in an aqueous solution, and the resulting product is isolated through filtration and drying .
Industrial production methods for molybdenum–oxosilver (1/1) may involve more advanced techniques, such as chemical vapor deposition (CVD) or sol-gel processes, to ensure high purity and uniformity of the compound .
Chemical Reactions Analysis
Molybdenum–oxosilver (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, hydrogen gas (H₂) for reduction, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Molybdenum–oxosilver (1/1) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of molybdenum–oxosilver (1/1) involves its ability to participate in redox reactions and interact with various molecular targets. The compound can transfer oxygen atoms to substrates, facilitating oxidation reactions. It can also accept electrons, enabling reduction processes .
Molecular targets and pathways involved in its mechanism of action include enzymes, cellular membranes, and reactive oxygen species (ROS) pathways . The compound’s ability to modulate these pathways makes it a valuable tool in both research and industrial applications.
Comparison with Similar Compounds
Molybdenum Oxo-Complexes
Molybdenum(VI) oxosulfato complexes, such as those in the MoO₃–K₂S₂O₇–K₂SO₄ system, exhibit distinct Mo═O stretching wavenumbers in Raman spectra. For example, mono-oxo Mo(VI) complexes show vibrations near 950–980 cm⁻¹, while dioxo species absorb at 890–920 cm⁻¹ . In contrast, molybdenum–oxosilver (1/1) may display intermediate or shifted wavenumbers due to AgO coordination, though direct spectroscopic data is lacking.
Silver(II) Oxide (AgO)
AgO crystallizes in a monoclinic structure with alternating Ag(I) and Ag(III) sites, contributing to its mixed oxidation state . In contrast, molybdenum–oxosilver (1/1) likely stabilizes Mo in higher oxidation states (e.g., +IV or +VI), with AgO acting as a bridging ligand. This structural disparity could result in unique electronic properties, such as enhanced conductivity or redox activity compared to pure AgO.
Table 1: Structural and Spectroscopic Properties
| Compound | Mo═O Stretching (cm⁻¹) | Ag Oxidation State | Notable Features |
|---|---|---|---|
| Molybdenum–oxosilver (1/1) | Hypothesized: 900–940 | +I, +III (AgO) | Hybrid Mo–AgO framework |
| MoO₃–K₂S₂O₇ Complexes | 890–980 | N/A | Sulfate-bridged Mo(VI) species |
| AgO | N/A | +I, +III | Monoclinic, mixed-valent Ag |
Catalytic Performance
Molybdenum–Vanadium–Copper Clusters
Compounds like [PMo₈V₆O₄₂]⁴⁻ with copper complexes exhibit high catalytic activity for styrene epoxidation (e.g., >90% conversion under optimized conditions) .
Silver-Based Catalysts
AgO is a known oxidizer in organic synthesis but is less studied as a catalyst. Molybdenum–oxosilver (1/1) could synergize AgO’s oxidative capacity with molybdenum’s redox versatility, offering advantages in reactions requiring dual active sites (e.g., tandem oxidation–reduction processes).
Table 2: Catalytic Activity Comparison
Oxomolybdenum(V) Complexes
These are typically synthesized via reduction of Mo(VI) precursors in acidic media, yielding complexes with characteristic UV-Vis absorption bands at 400–500 nm . Molybdenum–oxosilver (1/1) may require milder conditions to prevent AgO decomposition (AgO decomposes above 100°C) .
Thermal Properties
AgO has a density of 7.48 g/cm³ and decomposes at ~200°C, whereas MoO₃ sublimes at 1155°C . The thermal stability of molybdenum–oxosilver (1/1) is expected to fall between these extremes, depending on bonding strength.
Table 3: Thermal and Physical Properties
| Compound | Melting Point (°C) | Density (g/cm³) | Decomposition Pathway |
|---|---|---|---|
| Molybdenum–oxosilver (1/1) | Estimated: 150–300 | Hypothesized: 5–7 | Mo–O–Ag bond cleavage |
| AgO | 200 (decomposes) | 7.48 | AgO → Ag₂O + O₂ |
| MoO₃ | 795 | 4.69 | Sublimation above 1155 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
